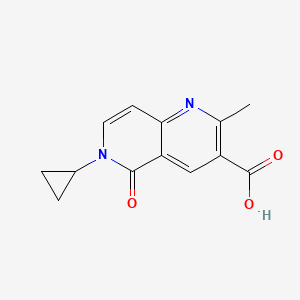

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Description

Nomenclature and Structural Identification

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic heterocyclic compound belonging to the 1,6-naphthyridine family. Its systematic IUPAC name reflects its substitution pattern: 6-cyclopropyl-2-methyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylic acid . The molecular formula is C₁₃H₁₂N₂O₃ , with a molecular weight of 244.25 g/mol . Key structural identifiers include:

The compound features a 1,6-naphthyridine core —a fused bicyclic system with nitrogen atoms at positions 1 and 6. Substituents include:

Historical Context of Naphthyridine Derivatives in Heterocyclic Chemistry

Naphthyridines, first synthesized in the late 19th century, gained prominence with Reissert’s 1893 isolation of 1,5-naphthyridine. The 1,6-naphthyridine scaffold emerged as a pharmacophore in the mid-20th century, particularly after the discovery of nalidixic acid (a 1,8-naphthyridine derivative) in 1962, which revolutionized quinolone-based antibiotics.

Key milestones in 1,6-naphthyridine chemistry include:

Properties

IUPAC Name |

6-cyclopropyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-7-9(13(17)18)6-10-11(14-7)4-5-15(12(10)16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMXJWFSGALQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136875 | |

| Record name | 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-67-2 | |

| Record name | 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 232.24 g/mol. The compound features a naphthyridine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to 6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine derivatives exhibit significant antitumor activity. A study demonstrated that derivatives with similar structures showed potent cytotoxic effects against various cancer cell lines. Specifically, compounds with naphthyridine scaffolds have been shown to inhibit cell proliferation in murine leukemia and Lewis lung carcinoma models with IC50 values below 10 nM .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Class I PI3-kinase enzymes, which play crucial roles in cellular signaling pathways related to cancer progression. Inhibition of these enzymes may lead to reduced cellular proliferation and increased apoptosis in malignant cells . The specificity towards certain isoforms of PI3K suggests a targeted therapeutic approach.

Study on Cytotoxicity

In a notable study, several carboxamide derivatives were synthesized and evaluated for their cytotoxic properties. Among them, one derivative demonstrated curative effects in vivo against subcutaneous colon tumors in mice when administered at a dose of 1.8 mg/kg . This highlights the therapeutic potential of structurally related compounds.

Mitochondrial Function and Reactive Oxygen Species

Another investigation into the biological effects of structurally similar compounds revealed that they could impair mitochondrial function and increase reactive oxygen species (ROS) levels in treated cells. This oxidative stress was linked to decreased cell viability, emphasizing the need for further research into the safety profiles and mechanisms underlying these effects .

Data Summary Table

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid as an antitumor agent. Research has indicated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death. This mechanism was observed in non-small-cell lung cancer models where the compound demonstrated enhanced efficacy compared to existing treatments .

- In Vitro Studies : In vitro assays showed that modifications to the naphthyridine scaffold can significantly enhance antiproliferative effects. For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range against multiple tumor cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

- Efficacy Against Resistant Strains : Some derivatives have shown effectiveness against antibiotic-resistant bacteria, indicating a potential role in addressing the growing issue of antimicrobial resistance .

- Mechanistic Insights : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of various naphthyridine derivatives, including this compound. The results indicated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against ovarian carcinoma cells .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Original Compound | 15.0 | Ovarian Carcinoma |

| Modified Derivative A | 5.0 | Ovarian Carcinoma |

| Modified Derivative B | 3.0 | Ovarian Carcinoma |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound revealed that it exhibited substantial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MIC) were comparable to those of standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

| S. aureus | 4 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid and related compounds:

Key Observations:

Structural Flexibility vs. In contrast, the isopropyl analog (C₁₃H₁₆N₂O₃) offers greater lipophilicity but may suffer from synthetic challenges, as evidenced by its discontinued status . The fluorophenyl derivative (C₁₈H₁₅FN₂O₃) leverages halogen bonding for enhanced target affinity, a strategy common in kinase inhibitor design .

Functional Group Impact :

- Carboxylic acid (C₁₂H₁₂N₂O₃) vs. methyl ester (C₁₈H₁₅FN₂O₃): The free carboxylic acid group increases polarity, affecting solubility and membrane permeability. Ester derivatives are often employed to bypass these limitations in prodrug formulations .

Synthetic Pathways :

- Analogous compounds are synthesized via cyclization reactions (e.g., Vilsmeier reagent-mediated processes) or decarboxylation at high temperatures (250–370°C) . The cyclopropyl variant likely requires tailored conditions to preserve the strained ring during synthesis.

Stability and Reactivity :

- Decarboxylation is a common reaction for 1,6-naphthyridinecarboxylic acids, as seen in the conversion of 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid to its decarboxylated product at 250°C . The cyclopropyl analog may exhibit altered thermal stability due to ring strain.

Commercial and Research Relevance: The cyclopropyl compound is listed by suppliers like Pharmint, suggesting exploratory use in drug development .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Decarboxylation | 250–370°C, neat, 3–30 min | 72–77% | |

| Nitrile Hydrolysis | 50% H₂SO₄, reflux, 18 h | 90% |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify degradation products under varying storage conditions .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural features like the cyclopropyl group and carboxylic acid proton environment.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 379.409 g/mol for analogs) and fragmentation patterns .

Advanced: What mechanistic insights explain the reactivity of the carboxylic acid group in this compound?

Methodological Answer:

The carboxylic acid group participates in:

- Electrophilic Substitution : Electron-withdrawing effects of the carboxylic acid direct substitutions to specific ring positions. For example, Vilsmeier reactions on analogous structures yield hydroxybenzyl derivatives .

- Coordination Chemistry : The acid can act as a ligand in metal complexes, influencing catalytic or bioactive properties .

Advanced: How can conflicting data on reaction yields and conditions be resolved?

Methodological Answer:

Discrepancies in decarboxylation yields (e.g., 72% vs. 77%) may arise from:

- Temperature Gradients : Higher temperatures (370°C) may induce side reactions, reducing yield .

- Substrate Purity : Impurities in precursors (e.g., ester vs. nitrile) alter reaction efficiency .

Recommendation : Replicate reactions under controlled inert atmospheres and use HPLC to monitor intermediate stability.

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage : Refrigeration (2–8°C) in airtight containers prevents hydrolysis of the carboxylic acid group .

- Stability Tests : Thermal gravimetric analysis (TGA) of analogs shows decomposition onset at ~270°C, aligning with its solid-state stability under ambient conditions .

Advanced: What hypotheses exist about its biological activity?

Methodological Answer:

Structural analogs (e.g., trifluoromethyl-naphthyridines) exhibit:

- Antimicrobial Activity : Inhibition of bacterial DNA gyrase via π-π stacking with the naphthyridine core .

- Enzyme Modulation : The carboxylic acid may chelate metal ions in enzyme active sites (e.g., kinases or phosphatases) .

Advanced: What derivatization strategies enhance its utility in drug discovery?

Methodological Answer:

- Esterification : Protects the carboxylic acid, improving membrane permeability (e.g., ethyl ester derivatives) .

- Amide Formation : Reacts with amines to generate prodrugs or targeted conjugates .

- Ring Functionalization : Substituents on the cyclopropyl group (e.g., halogens) modulate steric and electronic properties .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

Advanced: How does structural modification (e.g., cyclopropyl vs. methyl groups) affect reactivity?

Methodological Answer:

- Cyclopropyl Group : Enhances metabolic stability compared to methyl groups due to reduced oxidative metabolism .

- Electron-Withdrawing Effects : Trifluoromethyl analogs (e.g., 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid) show higher acidity (pKa ~2.5), influencing solubility and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.